molecular formula C13H26N2O3 B1379472 Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate CAS No. 769157-30-4

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate

Cat. No.: B1379472
CAS No.: 769157-30-4
M. Wt: 258.36 g/mol
InChI Key: RISDUNPOTJNQHQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound features a tert-butyl group, a hydroxypropyl side chain, and a diazepane ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base such as sodium hydride.

    Attachment of the Hydroxypropyl Side Chain: The hydroxypropyl side chain can be attached through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the diazepane ring.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions, ensuring high purity and consistency .

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The diazepane ring can be reduced to form a piperazine derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the diazepane ring.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a strong base for substitution reactions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a piperazine derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(4-hydroxybutyl)-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(3-hydroxypropyl)-1,4-piperazine-1-carboxylate

Comparison:

  • Structural Differences: The position and length of the hydroxyalkyl side chain vary among these compounds, affecting their reactivity and properties.
  • Unique Features: Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS: 769157-30-4) is a compound belonging to the diazepane class, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₆N₂O₃
  • IUPAC Name : this compound
  • InChI Key : RISDUNPOTJNQHQ-UHFFFAOYSA-N

The compound features a tert-butyl group, a hydroxypropyl side chain, and a diazepane ring with a carboxylate functional group. These structural components contribute to its biological properties.

This compound exhibits several biological activities:

  • Enzyme Inhibition : It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease by preventing amyloid-beta peptide aggregation and fibril formation .
  • Cell Protection : In vitro studies have shown that this compound can protect astrocyte cells from apoptosis induced by amyloid-beta peptides. It reduces oxidative stress markers and pro-inflammatory cytokines like TNF-α .

In Vitro Studies

Parameter Result
Cell Viability100% at 100 µM
Aβ Aggregation Inhibition85% at 100 µM
TNF-α ReductionModerate effect observed

In vitro experiments demonstrated that this compound significantly increased cell viability in the presence of Aβ peptides while inhibiting their aggregation .

In Vivo Studies

In vivo assessments indicated that while the compound exhibited some protective effects against scopolamine-induced oxidative stress, it did not show significant differences compared to established treatments like galantamine. This suggests limitations in bioavailability or efficacy in live models .

Comparative Analysis with Related Compounds

A comparison with similar diazepanes highlights unique features:

Compound Key Differences
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylateDifferent hydroxyalkyl side chain position
Tert-butyl 4-(4-hydroxybutyl)-1,4-diazepane-1-carboxylateVarying chain length affecting reactivity
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylatePhenolic vs. propanolic side chain

These comparisons reveal that variations in side chain length and functional groups significantly influence the biological activity and potential therapeutic applications of these compounds.

Case Studies and Research Findings

Recent research has focused on the neuroprotective effects of this compound. For instance:

  • Study on Astrocyte Viability : The compound showed a protective effect against Aβ-induced toxicity in astrocytes, enhancing cell viability by approximately 20% compared to untreated controls .
  • Oxidative Stress Measurement : The compound effectively reduced malondialdehyde (MDA) levels in brain homogenates from scopolamine-treated rats, indicating its potential role in mitigating oxidative damage .

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-4-6-14(9-10-15)7-5-11-16/h16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISDUNPOTJNQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769157-30-4
Record name tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate
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